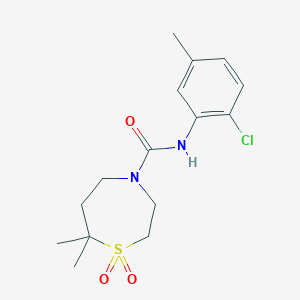
N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide, also known as MRS 2578, is a potent and selective antagonist of the P2Y6 receptor. This receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP), a nucleotide that is released during tissue damage and inflammation. The P2Y6 receptor is involved in a variety of physiological processes, including immune responses, pain sensation, and blood clotting. MRS 2578 has been used extensively in scientific research to investigate the role of the P2Y6 receptor in these processes.
作用机制
N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is a competitive antagonist of the P2Y6 receptor, meaning it binds to the receptor and prevents the binding of its natural ligand, UDP. By blocking the activation of the P2Y6 receptor, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 inhibits downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 are dependent on the specific physiological process being studied. For example, in immune responses, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been shown to inhibit the activation of microglia and the production of cytokines in macrophages. In pain sensation, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been shown to modulate nociceptive signaling in the spinal cord. In blood clotting, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been shown to inhibit platelet aggregation.
实验室实验的优点和局限性
One advantage of using N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 in lab experiments is its high potency and selectivity for the P2Y6 receptor. This allows for specific targeting of the receptor without affecting other receptors or signaling pathways. Additionally, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is commercially available, making it easily accessible for researchers.
One limitation of using N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 in lab experiments is its potential for off-target effects. While it is highly selective for the P2Y6 receptor, it may still interact with other receptors or signaling pathways at high concentrations. Additionally, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is not a clinically approved drug, meaning its safety and efficacy in humans have not been established.
未来方向
There are several future directions for research involving N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 and the P2Y6 receptor. One area of interest is the role of the P2Y6 receptor in cancer. Recent studies have suggested that the P2Y6 receptor may be involved in the progression of certain types of cancer, such as breast cancer and glioblastoma. Investigating the role of the P2Y6 receptor in these cancers and the potential therapeutic benefits of targeting the receptor with N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 could lead to the development of new cancer treatments.
Another future direction is the development of more potent and selective P2Y6 receptor antagonists. While N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is highly selective for the P2Y6 receptor, it may not be potent enough for certain applications. Developing more potent antagonists could allow for more precise targeting of the receptor and greater efficacy in treating diseases.
In conclusion, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is a potent and selective antagonist of the P2Y6 receptor that has been used extensively in scientific research to investigate the role of the receptor in various physiological processes. While it has advantages and limitations for lab experiments, its potential for future research in areas such as cancer and the development of more potent antagonists makes it an important tool for understanding the role of the P2Y6 receptor in health and disease.
合成方法
N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 can be synthesized using a multi-step process that involves the coupling of several different chemical compounds. The first step involves the reaction of 6-methoxypyridin-3-amine with 2-bromo-1-(methylsulfonyl)ethene to form 6-methoxypyridin-3-ylmethyl-2-(methylsulfonyl)ethene. This compound is then reacted with thiophen-2-ylboronic acid to form the desired product, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578.
科学研究应用
N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been used extensively in scientific research to investigate the role of the P2Y6 receptor in various physiological processes. For example, it has been used to study the role of the P2Y6 receptor in immune responses, such as the activation of microglia in the brain and the regulation of cytokine production in macrophages. It has also been used to study the role of the P2Y6 receptor in pain sensation, such as the modulation of nociceptive signaling in the spinal cord. Additionally, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been used to study the role of the P2Y6 receptor in blood clotting, such as the regulation of platelet aggregation.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-15(11-5-6-13(18-2)14-10-11)20(16,17)9-7-12-4-3-8-19-12/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJSXIHSBLRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)S(=O)(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)


![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)


![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)